N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MMMP, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural alkaloid mitragynine, which is found in the leaves of the Mitragyna speciosa tree. MMMP has been studied for its potential therapeutic effects, particularly in the areas of pain relief and addiction treatment.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not yet fully understood, but it is believed to act on the mu-opioid receptors in the brain and spinal cord. This results in the activation of the body's natural pain relief system, leading to a reduction in pain perception. This compound also appears to have an effect on the serotonin and norepinephrine systems, which may contribute to its antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including pain relief, sedation, and mood enhancement. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its relatively low toxicity compared to other opioids. It also has a longer half-life than many other opioids, which may make it more suitable for certain types of experiments. However, this compound is still a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.
Future Directions
There are many potential future directions for research on N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. Some possible areas of study include its effects on different types of pain, its potential as an addiction treatment, and its effects on the immune system. More research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound with many potential applications in the field of pharmacology.
Synthesis Methods
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of mitragynine with 4-methoxybenzaldehyde and methylpyrrole-2-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been studied extensively in the field of pharmacology, particularly for its potential as a pain reliever and addiction treatment. It has been shown to have similar effects to opioids, but with a lower risk of dependence and addiction. This compound has also been studied for its potential as an antidepressant and anti-anxiety agent, as well as for its effects on the immune system.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-3-5-15(19)16-6-4-12-20(16)17(21)18-13-7-9-14(22-2)10-8-13/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXQJFBDNVDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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